N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a chemical compound related to the antiepileptic drug Lacosamide, which is used primarily for treating partial-onset seizures in both adults and children. This impurity is characterized by its molecular formula and a molecular weight of 236.32 g/mol. The compound lacks a carboxyl methyl group, distinguishing it from its parent compound, Lacosamide, which has a more complex structure that includes this functional group .
As an impurity, N-Descarboxymethyl N-Ethyl Lacosamide Impurity is not expected to have a specific mechanism of action within the body. Its presence might not significantly alter the therapeutic effect of Lacosamide, but this requires further investigation.
Information on N-Descarboxymethyl N-Ethyl Lacosamide Impurity is scarce. Future research could focus on:
The synthesis of N-Descarboxymethyl N-Ethyl Lacosamide Impurity can be achieved through various organic synthesis techniques typically employed in pharmaceutical chemistry. One common method involves the selective removal of the carboxymethyl group from Lacosamide under controlled conditions, possibly utilizing reagents that facilitate dealkylation or hydrolysis. The precise conditions for synthesis would depend on the desired yield and purity of the final product .
N-Descarboxymethyl N-Ethyl Lacosamide Impurity primarily serves as a reference standard in pharmaceutical analysis and quality control processes. It is essential for ensuring the purity and consistency of Lacosamide formulations during manufacturing and testing. Additionally, understanding impurities like this one can help in assessing the safety and efficacy profiles of pharmaceutical products containing Lacosamide .
Several compounds are structurally similar to N-Descarboxymethyl N-Ethyl Lacosamide Impurity, including:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| N-Descarboxymethyl N-Ethyl Lacosamide Impurity | 236.32 g/mol | |
| Lacosamide | 264.28 g/mol | |
| N-Descarboxymethyl-N-carboxyethyl Lacosamide | 267.34 g/mol | |
| N-Ethyl Lacosamide | 250.34 g/mol |
The uniqueness of N-Descarboxymethyl N-Ethyl Lacosamide Impurity lies in its specific structural modifications that differentiate it from these related compounds while still being derived from the same therapeutic class of drugs. Understanding these differences is crucial for developing effective treatments and ensuring drug quality in pharmaceutical applications .
N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a structurally modified derivative of the antiepileptic drug Lacosamide. Its systematic IUPAC name is (R)-N-Benzyl-3-methoxy-2-(ethylamino)propanamide, reflecting the absence of a carboxymethyl group and the presence of an ethyl substituent compared to the parent compound. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 705283-63-2 |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.32 g/mol |
| SMILES Notation | CC(O)NC(C(=O)NCC1=CC=CC=C1)OC |
The impurity is classified under pharmaceutical process-related impurities, necessitating strict control during Lacosamide manufacturing.
Lacosamide (C₁₃H₁₈N₂O₃) is a functionalized amino acid with the structure (R)-2-acetamido-N-benzyl-3-methoxypropionamide. The impurity arises through two structural modifications:
Structural Comparison:
| Feature | Lacosamide | N-Descarboxymethyl N-Ethyl Impurity |
|---|---|---|
| Amide Substituent | Acetamido (CH₃CO-) | Ethylamino (C₂H₅NH-) |
| Carboxymethyl Group | Present | Absent |
| Molecular Weight | 250.29 g/mol | 236.32 g/mol |
This structural divergence occurs during synthesis when methylation reagents like dimethyl sulfate react incompletely or undergo side reactions.
N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a critical quality attribute in Lacosamide production. Its formation is tied to specific synthetic steps:
Lacosamide synthesis from D-serine involves:
The impurity forms during Step 2 (Methylation) under suboptimal conditions:
Table 1: Key Reaction Parameters Influencing Impurity Formation
| Parameter | Optimal Range | Deviation Leading to Impurity |
|---|---|---|
| Dimethyl Sulfute Ratio | 1.2 equivalents | <1.1 equivalents |
| Temperature | 0–5°C | >10°C |
| Reaction Time | 2 hours | Prolonged duration |
Controlling these parameters minimizes impurity generation, ensuring compliance with pharmacopeial standards.
N-Descarboxymethyl N-Ethyl Lacosamide Impurity (Chemical Abstracts Service number 705283-63-2) represents a significant process-related impurity that emerges during the commercial synthesis of lacosamide [1] [2]. This impurity, with the molecular formula C₁₃H₂₀N₂O₂ and molecular weight of 236.31 daltons, originates primarily from side reactions occurring during the critical acetylation and alkylation steps of lacosamide manufacturing [3] [4].
The formation of this impurity is intimately linked to the multi-step synthetic pathway employed in lacosamide production, which typically involves five major stages: protection of the amino acid starting material, methylation of the hydroxyl group, benzylation to form the amide bond, deprotection of the amino group, and final acetylation [3] [5]. The impurity arises predominantly during the latter stages of synthesis, particularly when reaction conditions deviate from optimal parameters or when competing side reactions occur [3] [6].
Industrial lacosamide manufacturing processes have consistently reported the presence of N-Descarboxymethyl N-Ethyl Lacosamide Impurity at concentrations ranging from 0.1 to 0.5 percent of the final product [3] [6]. This relatively low but significant concentration necessitates careful process control and monitoring to ensure compliance with pharmaceutical quality standards. The impurity has been identified across multiple manufacturing routes, including those starting from D-serine, the Boc-protected serine derivatives, and alternative chiral starting materials [5] [4].
The structural relationship between N-Descarboxymethyl N-Ethyl Lacosamide Impurity and the parent compound lacosamide reveals the mechanism of its formation. The impurity differs from lacosamide by the replacement of the acetyl group with an ethyl group and the absence of the methoxy functionality, suggesting formation through alternative alkylation pathways during synthesis [1] [7]. This structural variation indicates that the impurity forms when ethylating agents participate in side reactions instead of the intended acetylation process.
The formation of N-Descarboxymethyl N-Ethyl Lacosamide Impurity involves several critical reaction intermediates that serve as branch points in the synthetic pathway. The primary intermediate responsible for impurity formation is (R)-2-amino-N-benzyl-3-methoxypropanamide, which represents the deprotected amine precursor prior to final acetylation [5] [8].
During the benzylation step, unreacted benzylamine can carry forward into subsequent reaction stages, creating opportunities for side reactions [3]. When this excess benzylamine encounters alkylating agents used in later steps, particularly during methylation or acetylation processes, it can undergo competing reactions that lead to the formation of N-alkylated impurities including N-Descarboxymethyl N-Ethyl Lacosamide [3] [9].
The methylation step, typically performed using dimethyl sulfate or methyl iodide under phase transfer conditions, presents another critical point for impurity formation [5] [10]. If ethylating agents are present as impurities in the methylating reagents, or if alternative alkylating conditions are employed, the selective formation of the ethyl analog becomes possible [11] [12]. The use of tetrabutylammonium bromide as a phase transfer catalyst, while reducing racemization, can also influence the selectivity of alkylation reactions [13] [10].
The deprotection step, where the Boc protecting group is removed using acidic conditions, generates a reactive amine intermediate that is susceptible to alkylation by various electrophiles present in the reaction mixture [5] [8]. The use of phosphoric acid for both deprotection and subsequent salt formation has been shown to improve chiral purity while potentially influencing the formation of related impurities [8] [5].
Temperature control during these critical steps proves essential for minimizing impurity formation. Studies have demonstrated that maintaining temperatures between 0-15°C during acetylation significantly reduces the formation of degradation products and related impurities [8] [10]. The reaction time and stoichiometry of reagents also play crucial roles, with optimized conditions requiring precise control of benzylamine equivalents and reaction duration to minimize side product formation [3] [6].
Systematic optimization of process parameters has emerged as the primary strategy for controlling N-Descarboxymethyl N-Ethyl Lacosamide Impurity formation during commercial synthesis. Temperature management represents the most critical parameter, with studies demonstrating that maintaining low temperatures (0-15°C) during acetylation steps dramatically reduces impurity formation rates [8] [10].
The optimization of base concentration and strength throughout the synthetic sequence proves equally important. The use of medium-intensity bases such as sodium hydroxide, rather than stronger bases like sodium methoxide, helps prevent unwanted side reactions while maintaining adequate reaction rates [13] [10]. Base concentration must be carefully controlled to avoid localized high-concentration zones that can promote racemization and side product formation [5] [8].
Solvent system selection significantly impacts impurity formation patterns. Biphasic reaction conditions using dichloromethane and water in an 8:2 ratio have been optimized to provide better reaction control during acetylation while minimizing degradation pathways [8] [5]. The use of appropriate phase transfer catalysts, particularly tetrabutylammonium bromide, enables efficient methylation while reducing the potential for competing alkylation reactions [13] [10].
Reaction time optimization requires balancing complete conversion of starting materials with minimization of side reactions. Studies indicate that benzylation reactions should be limited to 1-2 hours to prevent benzylamine carryover while ensuring adequate conversion [3] [6]. Extended reaction times increase the probability of side reactions and impurity formation.
The stoichiometry of reagents, particularly the control of benzylamine equivalents during amide formation, directly influences impurity levels. Excess benzylamine increases the likelihood of side reactions in subsequent steps, while insufficient amounts can lead to incomplete conversion and the need for extended reaction times [3] [9]. Optimal stoichiometry typically involves slight excess of the amine component (1.1-1.2 equivalents) with careful monitoring of reaction completion.
Table 1: Process Parameter Optimization for Impurity Minimization
| Process Step | Parameter | Optimized Range | Impact on Impurity Formation | Targeted Impurities |
|---|---|---|---|---|
| Benzylation | Temperature | -5°C to room temperature | Reduces racemization | (S)-Lacosamide |
| Benzylation | Base Concentration | Medium intensity (NaOH) | Minimizes side reactions | Benzylcarbamate, 1,3-Dibenzylurea |
| Benzylation | Reaction Time | 1-2 hours | Controls benzylamine carryover | N-Benzylacetamide |
| Methylation | Phase Transfer Catalyst | TBAB (tetrabutylammonium bromide) | Reduces racemization during methylation | (S)-Lacosamide |
| Methylation | Temperature | 25-35°C | Controls reaction selectivity | Over-methylated products |
| Methylation | Base Strength | Medium intensity base | Prevents over-methylation | Side chain modifications |
| Acetylation | Temperature | 0-15°C | Prevents degradation | Degradation products |
| Acetylation | Solvent System | Biphasic (CH₂Cl₂/H₂O = 8:2) | Improves reaction control | Acetylation byproducts |
| Acetylation | pH Control | pH 10-12 | Minimizes unwanted reactions | Hydrolysis products |
| Deprotection | Acid Concentration | Equimolar H₃PO₄ | Prevents racemization during deprotection | Racemic impurities |
The acetylation and alkylation steps in lacosamide synthesis represent the most critical phases for N-Descarboxymethyl N-Ethyl Lacosamide Impurity formation. During the final acetylation step, multiple competing pathways can lead to impurity generation, particularly when reaction conditions are not optimally controlled [3] [4].
The primary acetylation reaction employs acetic anhydride in the presence of a base to convert the free amine intermediate to the desired N-acetyl product. However, the presence of alternative electrophiles or competing nucleophiles can result in the formation of various byproducts [8] [10]. When ethylating agents are present, either as impurities in the acetic anhydride or through decomposition products, the formation of N-ethyl analogs becomes thermodynamically and kinetically favorable under certain conditions.
Temperature elevation during acetylation significantly increases byproduct formation rates. Studies demonstrate that temperatures above 15°C promote side reactions, including the formation of degradation products and alternative alkylation patterns [8]. The exothermic nature of the acetylation reaction requires careful temperature control and heat management to prevent localized hot spots that can catalyze impurity formation.
The presence of water in the reaction system creates additional complexity, as hydrolysis of acetic anhydride generates acetic acid, which can participate in acid-catalyzed side reactions [10]. However, controlled amounts of water in biphasic systems have been shown to improve reaction selectivity by providing better mixing and heat dissipation.
During alkylation steps, particularly methylation of the hydroxyl group, competing N-alkylation can occur if reaction conditions favor nucleophilic attack at nitrogen rather than oxygen [5] [10]. The use of phase transfer conditions with appropriate catalysts helps direct selectivity toward O-alkylation while minimizing N-alkylation pathways that can lead to impurity formation.
The order of functional group modifications significantly influences impurity profiles. When methylation precedes acetylation, the electron-donating methoxy group can activate the amine toward further alkylation, increasing the probability of overalkylation and impurity formation [5]. Conversely, when acetylation precedes methylation, the electron-withdrawing acetyl group reduces amine nucleophilicity and decreases unwanted side reactions.
Table 2: Common Lacosamide Process Impurities and Formation Origins
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Formation Stage | Typical Concentration Range (%) |
|---|---|---|---|---|---|
| N-Descarboxymethyl N-Ethyl Lacosamide | 705283-63-2 | C₁₃H₂₀N₂O₂ | 236.31 | Acetylation/Alkylation | 0.1-0.5 |
| N-Descarboxymethyl N-Carboxyethyl Lacosamide | 1318777-56-8 | C₁₄H₂₀N₂O₃ | 264.32 | Acetylation/Alkylation | 0.1-0.5 |
| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | Benzylation | 0.1-0.3 |
| N-Benzylacetamide | 588-46-5 | C₉H₁₁NO | 149.19 | Acetylation | 0.1-0.2 |
| Desmethyl Lacosamide | 175481-38-6 | C₁₂H₁₆N₂O₃ | 236.27 | Methylation | 0.1-0.4 |
| O-Acetyl Lacosamide | 1318777-54-6 | C₁₄H₁₈N₂O₄ | 278.31 | Acetylation | 0.1-0.3 |
| (S)-Lacosamide | 175481-37-5 | C₁₃H₁₈N₂O₃ | 250.29 | Chiral Impurity | 2-8 (racemization) |
| 1,3-Dibenzylurea | Not specified | C₁₅H₁₆N₂O | 240.30 | Benzylation | 0.1-0.5 |
| Benzylcarbamate | Not specified | C₈H₉NO₂ | 151.16 | Benzylation | 0.1-0.5 |
| 2-Acetamido-N-benzylacrylamide | 86921-49-5 | C₁₂H₁₄N₂O₂ | 218.25 | Degradation | 0.1-0.3 |
The mechanistic understanding of byproduct formation has led to the development of improved synthetic strategies that minimize impurity generation. These include the use of alternative protecting groups, modified reaction sequences, and optimized reagent purification protocols [4] [14]. The implementation of real-time monitoring techniques allows for immediate detection of impurity formation and adjustment of reaction conditions to prevent accumulation of unwanted byproducts [15] [16].